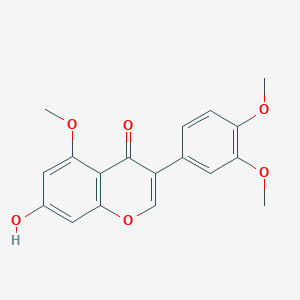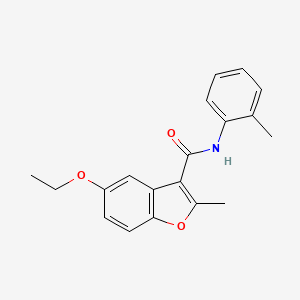![molecular formula C19H16O6 B6525027 ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate CAS No. 929452-19-7](/img/structure/B6525027.png)
ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate” is a chemical compound with the molecular formula C19H16O6 . It is a natural product found in Selaginella moellendorffii .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C19H16O6/c1-2-23-18(22)11-24-16-8-13(20)9-17-19(16)14(21)10-15(25-17)12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3 . The Canonical SMILES representation is CCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O . Physical And Chemical Properties Analysis
The molecular weight of this compound is 340.3 g/mol . It has a topological polar surface area of 82.1 Ų . The compound has 1 hydrogen bond donor and 6 hydrogen bond acceptors . It has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 340.09468823 g/mol .Scientific Research Applications
Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate has been studied for its potential applications in a wide range of scientific research fields. It has been investigated for its ability to modulate multiple cellular pathways and processes, including inflammation, apoptosis, and cell cycle progression. As such, it has been studied for its potential as a therapeutic agent in many diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, this compound has been studied for its potential applications in drug discovery, as it is able to interact with multiple targets in the body and modulate their activity.
Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been reported to exert notably antimicrobial , antifungal , and tuberculostatic activity.
Mode of Action
It’s worth noting that similar compounds have shown antioxidative action and vascular ion channel modulatory activity .
Biochemical Pathways
Similar compounds have been involved in the scavenging of dpph radicals and suppression of lipid peroxidation .
Result of Action
Similar compounds have shown to scavenge dpph radicals and suppress lipid peroxidation , indicating potential antioxidant activity.
Advantages and Limitations for Lab Experiments
Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate has a number of advantages and limitations for use in laboratory experiments. On the plus side, this compound is relatively easy to synthesize, and is relatively stable in a variety of conditions. Additionally, this compound is able to interact with multiple targets in the body and modulate their activity, which makes it a valuable tool for drug discovery and development. On the other hand, this compound is a relatively new compound, and its exact mechanism of action is still under investigation. Furthermore, the effects of this compound on humans are still largely unknown, and further research is needed to fully understand its potential therapeutic applications.
Future Directions
Given the potential of ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate as a therapeutic agent, there are a number of potential future directions for research. One possible direction is to further investigate the mechanism of action of this compound and its effects on various cellular pathways and processes. Additionally, further research is needed to understand the effects of this compound on humans and its potential therapeutic applications. Furthermore, further research is needed to determine the optimal dosage and administration of this compound for various conditions. Finally, further research is needed to develop new synthetic methods for the production of this compound, as well as to develop new and improved therapeutic agents based on this compound.
Synthesis Methods
Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate can be synthesized through a number of different methods. The most common method involves the use of a Grignard reaction to form the chroman derivative. This reaction involves the addition of a Grignard reagent to a chroman molecule, followed by the addition of an acid to form the desired product. Other methods for synthesizing this compound include the use of thiol-ene click chemistry, a two-step process involving the use of a thiol and an alkene, and the use of a palladium-catalyzed reaction.
properties
IUPAC Name |
ethyl 2-(7-hydroxy-4-oxo-2-phenylchromen-5-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-2-23-18(22)11-24-16-8-13(20)9-17-19(16)14(21)10-15(25-17)12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMAKKRXFNXVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524945.png)


![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524967.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524974.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-5-[(dimethylamino)methyl]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524993.png)
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524994.png)
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525000.png)
![8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525007.png)
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525011.png)
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525014.png)


![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6525048.png)